3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
概要
説明
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis
Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .科学的研究の応用
Anticancer Activities
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one and its derivatives have shown notable promise in cancer research. Studies have synthesized various derivatives of this compound, focusing on their potential anticancer activities. For instance, Demirayak, Mohsen, and Karaburun (2002) synthesized 1-methylene-2,3-diaryl-1,2-dihydropyrazino[1,2-a]benzimidazole derivatives, which exhibited significant anticancer activity, particularly against leukemia cell lines, although they did not show anti-HIV activity (Demirayak, Mohsen, & Karaburun, 2002). Similarly, Demirayak and Yurttaş (2014) explored the synthesis of some new pyrazino[1,2-a]benzimidazole derivatives, where selected compounds exhibited remarkable anticancer activity compared to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).
COX-2 Inhibitory and Anticancer Properties
A study by Movahed et al. (2019) designed and synthesized a new class of pyrazino[1,2‐a]benzimidazole derivatives with the aim of evaluating their COX-2 inhibitory, anti-cancer, and anti-platelet aggregation activities. The results showed that some compounds were not only potent COX-2 inhibitors but also exhibited cytotoxicity against MCF‐7 cells, indicating their potential in cancer therapy (Movahed et al., 2019).
Novel Synthesis Techniques
In the field of chemical synthesis, the compound has been a subject of interest as well. Alen et al. (2008) demonstrated a convenient synthesis method for substituted pyrazino[[1,2-a]benzimidazol-1(2H)ones using a microwave-assisted Buchwald–Hartwig type reaction, starting from 3,5-dichloropyrazinones. This method represents an advancement in synthesizing such complex structures efficiently (Alen et al., 2008).
Synthesis of Novel Compounds
The versatility of this compound in synthesizing novel compounds has been explored in various studies. Ghandi, Zarezadeh, and Taheri (2010) synthesized a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, demonstrating the compound's potential in creating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).
Application in Synthesizing Diverse Derivatives
The compound's application in synthesizing a range of derivatives has also been highlighted. Sparatore et al. (1997) prepared sets of benzimidazole and benzotriazole derivatives, exhibiting various biological activities like tracheal relaxant activity and diuretic and saluretic activities, showcasing the chemical diversity achievable with this compound (Sparatore, Novelli, & Sparatore, 1997).
作用機序
将来の方向性
The benzimidazole nucleus has been extensively utilized as a drug scaffold in medicinal chemistry . It has a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions of research could involve exploring these activities further and developing new drugs based on the benzimidazole nucleus.
特性
IUPAC Name |
3,4-dihydro-2H-pyrazino[1,2-a]benzimidazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-9-12-7-3-1-2-4-8(7)13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSOTIPEODPZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648213 | |
Record name | 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-05-2 | |
Record name | 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。